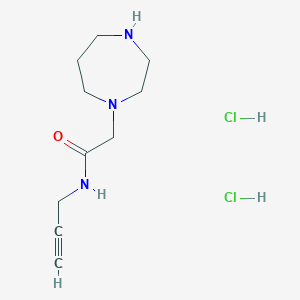

2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride

Vue d'ensemble

Description

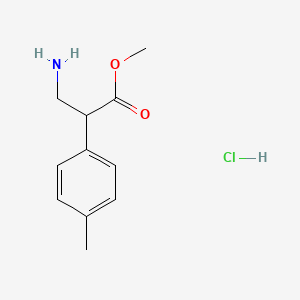

2-(1,4-Diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride (DPA) is a synthetic compound belonging to the class of diazepines. It is an amide of the diazepine ring and a prop-2-ynyl acetamide. It is a white crystalline solid that is soluble in water and has a melting point of 174-176°C. DPA has been used in a number of applications, including as an intermediate in the synthesis of pharmaceuticals, as a chemical reagent in laboratory experiments, and as a tool to study biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Positive Inotropic Evaluation

Researchers have explored the synthesis of various diazepane derivatives, including compounds similar to 2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride, for potential inotropic effects. These compounds have been evaluated for their ability to increase stroke volume in isolated rabbit-heart preparations, with some showing favorable activity compared to standard drugs like Milrinone. This suggests potential applications in treating conditions requiring enhanced cardiac contractility (Li et al., 2008); (Ye et al., 2011).

Transformation to Functionalized Piperazines and 1,4-Diazepanes

Chiral piperazine and 1,4-diazepane annulated β-lactams, closely related to the target compound, have been prepared and transformed into novel functionalized derivatives. These transformations highlight the versatile nature of diazepane-based structures in creating new chemical entities with potential pharmacological activities (Dekeukeleire et al., 2012).

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Diazepane-acetamide derivatives have been identified as novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in metabolic syndrome, making these derivatives potentially significant for treating metabolic disorders. Their unique structure offers ample scope for modifications to optimize compound properties for therapeutic applications (Odermatt, 2009).

Quantitative Structure-Activity Relationship Analysis

The compound's structure has been used in quantitative structure-activity relationship (QSAR) analyses. Such studies help in understanding the relationships between chemical structures and biological activity, which is vital for designing new drugs with improved efficacy and safety profiles (Brzezińska et al., 2003).

Novel Derivatives for Antimicrobial and Antioxidant Properties

The diazepane framework has been utilized to synthesize new derivatives with potent antimicrobial and antioxidant properties. This indicates the potential of 2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride and related compounds in developing new antimicrobial and antioxidant agents (Bhat et al., 2014).

Propriétés

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13;;/h1,11H,3-9H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLIKMLXYQXPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine dihydrochloride](/img/structure/B1421867.png)

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)

![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)

![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)

![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)